molecular formula C9H10O5S B029897 2-(p-Toluenesulfonyloxy)acetic Acid CAS No. 39794-77-9

2-(p-Toluenesulfonyloxy)acetic Acid

Cat. No. B029897
CAS RN: 39794-77-9
M. Wt: 230.24 g/mol
InChI Key: NSORSORRXHLKQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(p-Toluenesulfonyloxy)acetic Acid often involves catalytic systems or specific reagent combinations to facilitate desired reactions. A notable example is the use of a combination system of p-toluenesulfonic acid and acetic acid for efficient hydration of alkynes, showcasing a method that could potentially be applied or related to the synthesis of 2-(p-Toluenesulfonyloxy)acetic Acid derivatives (Liu, Wei, & Cai, 2016).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals insights into the arrangement and characterization of these molecules. For instance, the detailed structural characterization of (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid provides valuable information on conformations and the influence of different substituents on the molecular framework, which could be relevant for understanding the structure of 2-(p-Toluenesulfonyloxy)acetic Acid (Duarte-Hernández et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving p-toluenesulfonic acid derivatives often exhibit specific behaviors and outcomes, such as the autocatalytic fragmentation of an acetoacetate derivative releasing p-toluenesulfonic acid, which acts as an autocatalyst (Ichimura, Arimitsu, & Kudo, 1995). This reaction type could be relevant when considering the chemical behavior of 2-(p-Toluenesulfonyloxy)acetic Acid in various conditions.

Physical Properties Analysis

The physical properties of compounds similar to 2-(p-Toluenesulfonyloxy)acetic Acid, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. Studies like those on the synthesis and properties of related compounds provide a basis for inferring the physical properties of 2-(p-Toluenesulfonyloxy)acetic Acid, even though specific data may not be directly available.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and potential for various chemical transformations, can be inferred from studies on similar compounds. For example, the synthesis and reactivity of compounds involving p-toluenesulfonyl groups in the presence of acetic acid derivatives highlight the potential chemical behaviors and properties that 2-(p-Toluenesulfonyloxy)acetic Acid might exhibit under different conditions (Karade, Tiwari, Shinde, Gampawar, & Kondre, 2008).

Scientific Research Applications

Catalytic Systems and Synthesis

A combination system of p-toluenesulfonic acid and acetic acid has been developed for the efficient hydration of alkynes, offering a powerful tool for synthesizing vinyl 4-methylbenzenesulfonates under mild conditions (Haixuan Liu, Yunyang Wei, & C. Cai, 2016). This highlights the compound's potential in facilitating specific chemical transformations.

Luminescence Properties

The tosylation of 2-styryl-8-hydroxyquinoline leads to the production of p-toluenesulfonyloxy derivatives, which exhibit blue-green luminescence. This application is significant in the development of materials with specific optical properties (I. E. Mikhailov et al., 2015).

Reactive Distillation Processes

The use of toluene as an entrainer in the reactive distillation process for synthesizing 2-ethylhexyl acetate by esterification of 2-ethylhexanol with acetic acid demonstrates the role of related compounds in improving efficiency and reducing costs in industrial processes (Prafull Patidar & S. Mahajani, 2012).

Analytical Methods

A system employing acetic anhydride, p-toluenesulfonic acid, and butyl acetate for the rapid determination of hydroxyl group content in polyether illustrates the utility of these compounds in developing analytical methodologies that are both rapid and reliable (Jiang-Jen Lin, 2003).

Organic Functionalization

The introduction of various oxygen-containing functionalities at the α-position of β-dicarbonyl compounds mediated by p-iodotoluene difluoride with different oxygen-containing nucleophiles, including tosyloxy groups, underscores the versatility of tosylates in organic synthesis (Jun-Hua Yu, J. Tian, & Chi Zhang, 2010).

Catalysis and Reusability

Copper p-toluenesulfonate/acetic acid has been identified as a recyclable synergistic catalytic system for the tetrahydropyranylation of alcohols and phenols, showcasing not only the catalytic potential of these systems but also their sustainability and cost-effectiveness through reusability (Min Wang, Zhiguo. Song, Heng Jiang, & H. Gong, 2008).

Safety And Hazards

2-(p-Toluenesulfonyloxy)acetic Acid is considered hazardous. It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice or attention if irritation persists .

properties

IUPAC Name

2-(4-methylphenyl)sulfonyloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSORSORRXHLKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280361
Record name [(4-Methylbenzene-1-sulfonyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(p-Toluenesulfonyloxy)acetic Acid

CAS RN

39794-77-9
Record name 39794-77-9
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Record name [(4-Methylbenzene-1-sulfonyl)oxy]acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(p-Toluenesulfonyloxy)acetic Acid
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Synthesis routes and methods

Procedure details

A solution of ethyl 2-(tosyloxy)acetate (2, 860 mg, 3.33 mmol) in ethanol (4 ml) was treated at room temperature with 5% NaOH aqueous solution (2 ml). The resulting mixture was stirred at room temperature for 3 h. The ethanol was removed in vacuo and aqueous 5% HCl solution (2.7 ml) was added. The aqueous mixture was extracted with chloroform and the organic extracts dried (Na2SO4), filtered and the solvent removed under reduced pressure. The remaining white solid was recrystallized from hexane/ethyl acetate as a white powder (476 mg, 62%). [This reaction was repeated on 2× scale (1.449 g, 94%)]. δH (400 MHz, MeOD) 2.45 (3H, s, Me), 4.58 (2H, s, CH2), 7.44 (2H, d, J=8.2 Hz, ArH), 7.82 (2H, d, J=8.2 Hz, ArH); δc (100.6 MHz, MeOD) 20.4, 64.7, 128.0, 129.9, 133.0, 145.6, 168.2; MS (ES+) 247.8 (100%, [M+H2O]+); MS (ES−) 170.1 (100%, TsO−).
Quantity
860 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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